molecular formula C9H9NO4 B10798077 2-(Carboxyamino)-2-phenylacetic acid

2-(Carboxyamino)-2-phenylacetic acid

Cat. No.: B10798077
M. Wt: 195.17 g/mol
InChI Key: RRTQTOBOLIGMED-UHFFFAOYSA-N
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Description

2-(Carboxyamino)-2-phenylacetic acid, also known as 2-(carbamoylamino)-2-phenylacetic acid (CAS No. 82264-50-4), is a carboxylic acid derivative with the molecular formula C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol . Structurally, it features a phenyl group and a carbamoylamino (ureido) group attached to the α-carbon of the acetic acid backbone (Figure 1). This compound is utilized in organic synthesis and pharmaceutical research, particularly in the development of peptidomimetics and enzyme inhibitors. Key suppliers offer it at purities ≥95%, with prices ranging from $70.00 to $146.00 per 25–50 mg .

Figure 1: Structure of 2-(carbamoylamino)-2-phenylacetic acid.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

2-(carboxyamino)-2-phenylacetic acid

InChI

InChI=1S/C9H9NO4/c11-8(12)7(10-9(13)14)6-4-2-1-3-5-6/h1-5,7,10H,(H,11,12)(H,13,14)

InChI Key

RRTQTOBOLIGMED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxyamino)-2-phenylacetic acid can be achieved through several methods. One common approach involves the amidation of phenylacetic acid derivatives. For instance, phenylacetic acid can be reacted with an appropriate amine under acidic or basic conditions to form the desired product. Another method involves the use of protecting groups to selectively introduce the carboxyamino functionality.

Industrial Production Methods

Industrial production of 2-(Carboxyamino)-2-phenylacetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxyamino)-2-phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxyamino group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(Carboxyamino)-2-phenylacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 2-(Carboxyamino)-2-phenylacetic acid exerts its effects involves interactions with specific molecular targets. The carboxyamino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl ring can participate in π-π interactions, further stabilizing the compound within biological systems.

Comparison with Similar Compounds

2-(4-Chlorobenzenesulfonamido)-2-phenylacetic Acid

  • Molecular Formula: C₁₄H₁₂ClNO₄S
  • Applications : Sulfonamide derivatives are often explored as ligands for metal complexes and antimicrobial agents .

2-(4-Bromobenzenesulfonamido)-2-phenylacetic Acid Monohydrate

  • Molecular Formula: C₁₄H₁₂BrNO₄S·H₂O
  • Key Features : Bromine substitution increases molecular weight (383.23 g/mol) and polarizability compared to the chloro derivative. Crystal structure analysis reveals a dihedral angle of 39.5° between phenyl rings, stabilized by N–H⋯O and O–H⋯O hydrogen bonds .
  • Applications : Halogenated sulfonamides exhibit enhanced biological activity, including kinase inhibition and antibacterial effects .

Table 1: Comparison of Sulfonamide Derivatives

Compound Molecular Weight Substituent Hydrogen Bonding Key Applications
2-(Carbamoylamino)-2-phenylacetic acid 194.19 -NHCONH₂ Moderate Peptidomimetics
2-(4-Cl-PhSO₂NH)-2-phenylacetic acid 325.77 -SO₂NH-Cl High Antimicrobial ligands
2-(4-Br-PhSO₂NH)-2-phenylacetic acid 383.23 -SO₂NH-Br High Kinase inhibitors

Ureido and Amino Derivatives

Diphenylhydantoic Acid (2-(Carbamoylamino)-2,2-diphenylacetic Acid)

  • Molecular Formula : C₁₅H₁₄N₂O₃
  • Key Features : Two phenyl groups at the α-carbon increase steric hindrance, reducing solubility in aqueous media. The ureido group (-NHCONH₂) is retained, but the additional phenyl group enhances lipophilicity (logP ≈ 2.8) .
  • Applications : Analogues of phenytoin, used in anticonvulsant research .

2-Benzamido-2-phenylacetic Acid

  • Molecular Formula: C₁₅H₁₃NO₃
  • This substitution raises the melting point (>200°C) compared to the parent compound .

Table 2: Ureido/Amino Derivatives Comparison

Compound Molecular Weight Substituent Solubility (mg/mL) Applications
2-(Carbamoylamino)-2-phenylacetic acid 194.19 -NHCONH₂ 12.5 (DMSO) Enzyme inhibitors
Diphenylhydantoic acid 270.29 -NHCONH₂, 2×Ph 1.2 (DMSO) Anticonvulsant research
2-Benzamido-2-phenylacetic acid 255.27 -NHCOC₆H₅ 8.3 (DMSO) Receptor ligand studies

Hydroxy and Alkoxy Derivatives

2-Hydroxyphenylacetic Acid

  • Molecular Formula : C₈H₈O₃
  • Key Features: A hydroxyl (-OH) group replaces the carbamoylamino group, significantly lowering pKa (~3.1) and increasing acidity. This enhances solubility in polar solvents (e.g., water: 50 mg/mL) .
  • Applications : Biomarker in metabolic disorders and microbial fermentation studies .

2-(tert-Butoxy)-2-phenylacetic Acid

  • Molecular Formula : C₁₂H₁₆O₃
  • Key Features : The tert-butoxy group (-O-tBu) increases steric bulk and lipophilicity (logP ≈ 2.5), making it suitable for prodrug strategies .

Table 3: Hydroxy/Alkoxy Derivatives Comparison

Compound pKa logP Solubility Applications
2-(Carbamoylamino)-2-phenylacetic acid 4.2 1.1 Moderate (DMSO) Drug intermediates
2-Hydroxyphenylacetic acid 3.1 0.8 High (water) Metabolic research
2-(tert-Butoxy)-2-phenylacetic acid 4.5 2.5 Low (water) Prodrug development

Amino-Ester Derivatives

Ethyl 2-(Diethylamino)-2-phenylacetate

  • Molecular Formula: C₁₄H₂₁NO₂
  • Key Features: The ethyl ester and diethylamino group introduce bifunctional character (logP ≈ 2.8), enabling membrane permeability and hydrolysis-dependent drug release .

Table 4: Amino-Ester Derivatives Comparison

Compound Molecular Weight Functional Groups Key Properties
2-(Carbamoylamino)-2-phenylacetic acid 194.19 -NHCONH₂, -COOH Polar, hydrogen-bonding
Ethyl 2-(diethylamino)-2-phenylacetate 235.32 -COOEt, -NEt₂ Lipophilic, hydrolyzable

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